molecular formula C19H15N3O3 B7831407 (5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid

(5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid

Cat. No.: B7831407
M. Wt: 333.3 g/mol
InChI Key: OSVVGLZHSLLQBR-UHFFFAOYSA-N
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Description

(5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid: is a complex organic compound belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet properties. The presence of the pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and an oxygen atom, makes this compound particularly interesting for various scientific research applications.

Properties

IUPAC Name

2-(5-benzyl-4-oxopyridazino[4,5-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-17(24)12-22-19(25)18-15(10-20-22)14-8-4-5-9-16(14)21(18)11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVVGLZHSLLQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(N=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The benzyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The oxo group can be reduced to form the corresponding alcohol.

  • Substitution: : The hydrogen atoms on the pyridazinone ring can be substituted with different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Hydroxylated pyridazinone derivatives.

  • Substitution: : A variety of substituted pyridazinone derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activities make it a candidate for drug discovery and development.

  • Industry: : It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-benzyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like PI3Kα, which is involved in cell growth and survival pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzyl group and the pyridazinone ring. Similar compounds include other pyridazinone derivatives and indole-based compounds. These compounds often share similar biological activities but may differ in their potency and specificity.

List of Similar Compounds

  • 4-hydrazino-5H-pyridazino[4,5-b]indoles

  • 3,4-dihydro-4-oxo-5H-pyridazino[4,5-b]indoles

  • 5H-pyridazino[4,5-b]indole derivatives

  • Indole-based compounds

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